

An In-depth Technical Guide to Roxithromycin

Pharmacokinetics and Tissue Penetration

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Compound of Interest

Compound Name: *roxithromycin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and tissue distribution of **roxithromycin**, a macrolide antibiotic. The information is compiled from a range of clinical and preclinical studies, with a focus on quantitative data, experimental methodologies, and the visualization of key processes.

Pharmacokinetic Profile of Roxithromycin

Roxithromycin is a semi-synthetic macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Its pharmacokinetic properties are characterized by rapid absorption, extensive tissue distribution, and a relatively long elimination half-life.

Absorption

Roxithromycin is rapidly absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations (C_{max}) typically reached within 1 to 2 hours.[3][4] The bioavailability of **roxithromycin** is approximately 50%, and it is recommended to be taken on an empty stomach as food can delay and reduce its absorption.[3][4] Studies have shown that **roxithromycin** exhibits non-linear pharmacokinetics, with dose-dependency observed for certain parameters.[5] A population-based meta-analysis has suggested that both absorption and protein binding are saturable processes.[6]

Distribution

Roxithromycin is widely distributed into various body tissues and fluids.[3] It exhibits high plasma protein binding, ranging from 92% to 96%, primarily to α 1-acid glycoprotein and albumin.[3][7] The apparent volume of distribution (Vd) has been reported to be between 0.43 to 1.38 L/kg in different study populations.[8][9] A notable characteristic of **roxithromycin** is its high concentration in polymorphonuclear leukocytes and macrophages, reaching levels up to 30 times those found in serum.[3][10] This intracellular accumulation is believed to contribute to its therapeutic efficacy at the site of infection.[2][4]

Metabolism

Roxithromycin undergoes limited metabolism in the liver.[3] The primary metabolite is descladinose **roxithromycin**, with N-mono and N-di-demethyl **roxithromycin** identified as minor metabolites.[7] More than half of the parent compound is excreted unchanged.[7]

Excretion

The elimination of **roxithromycin** occurs through multiple pathways. The majority of the dose is excreted in the feces (approximately 53%), followed by elimination via the lungs (13%) and urine (approximately 7-10%).[3][11] The elimination half-life ($t_{1/2}$) of **roxithromycin** is approximately 12 hours in adults, but can be longer in children (around 20 hours) and in certain patient populations.[3][12]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of **roxithromycin** from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of **Roxithromycin** in Healthy Adults

Dose (mg)	Cmax (µg/mL)	Tmax (h)	AUC (µg·h/mL)	t1/2 (h)	Vd (L/kg)	Total Body Clearance (L/h/kg)	Reference
150	6.6	-	69	-	-	-	[10]
300	10.13 ±	2.42 ±	3.93 ±	34.95 ±	1.38 ±	0.04 ±	[8][13]
	0.43	0.34	3.80	22.51	0.55	0.01	
300	10.7	-	146.0	~12	-	-	[10]

Table 2: Steady-State Pharmacokinetic Parameters of **Roxithromycin** in Healthy Adults

Dosing Regimen	Cmax (µg/mL)	AUC (µg·h/mL)	Reference
150 mg twice daily	9.3	71	[10]
300 mg once daily	10.9	77	[10]

Tissue Penetration of Roxithromycin

A key aspect of **roxithromycin**'s efficacy is its ability to penetrate into various tissues, achieving concentrations that are often higher than the minimum inhibitory concentrations (MICs) for susceptible pathogens.

Lung Tissue

Roxithromycin demonstrates good penetration into lung tissue. Studies in patients undergoing surgery have shown that after repeated oral doses of 150 mg, mean peak concentrations of 2.14 mg/kg were achieved in lung tissue.[14][15] Furthermore, **roxithromycin** has been shown to accumulate markedly in alveolar macrophages, with concentrations approximately 10 times higher than in the epithelial lining fluid.[16][17] This high intracellular concentration is particularly relevant for the treatment of infections caused by intracellular pathogens like *Legionella pneumophila*. [16]

Tonsil Tissue

The penetration of **roxithromycin** into tonsillar tissue is also well-documented. Following a 150 mg twice-daily regimen, mean peak concentrations of 2.2 mg/kg have been measured in tonsil tissue.[\[14\]](#)[\[15\]](#) Another study investigating single and repeated dosing found mean tonsil concentrations of 0.8 µg/g and 1.6 µg/g, respectively.[\[18\]](#) In children receiving 2.5 mg/kg every 12 hours, tonsil tissue concentrations ranged from approximately 2 to 6 mg/kg.[\[9\]](#)

Prostate Tissue

High concentrations of **roxithromycin** are also achieved in prostatic tissue, making it a potential option for the treatment of bacterial prostatitis.[\[5\]](#)[\[11\]](#) While specific quantitative data for **roxithromycin** in human prostate tissue is limited in the provided search results, reviews on macrolide penetration into the prostate suggest good distribution.[\[19\]](#) For comparison, the related macrolide azithromycin has been shown to reach mean concentrations of 2.54 µg/mL in human prostatic tissue.[\[20\]](#)

Quantitative Tissue Penetration Data

Table 3: **Roxithromycin** Concentrations in Various Tissues

Tissue	Dosing Regimen	Mean Peak Concentration	Time to Peak (h)	Reference
Nasal Mucosa	150 mg every 12h for 3 days	1.78 ± 0.73 mg/kg	4-6	[14] [15]
Tonsil	150 mg every 12h for 3 days	2.2 ± 1.21 mg/kg	4-6	[14] [15]
Lung	150 mg every 12h for 3 days	2.14 ± 0.87 mg/kg	6	[14] [15]
Gingival Tissue	150 mg every 12h for 5 days	4.63 ± 1.84 µg/g	8	[21]
Alveolar Macrophages	300 mg every 12h for 5 days	21 ± 10 µg/mL	-	[16]
Epithelial Lining Fluid	300 mg every 12h for 5 days	2.0 ± 1.7 µg/mL	-	[16]

Experimental Protocols

The quantification of **roxithromycin** in biological matrices is predominantly achieved using high-performance liquid chromatography (HPLC) coupled with various detection methods, or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[22\]](#)[\[23\]](#)[\[24\]](#)

Sample Preparation

A common method for extracting **roxithromycin** from plasma or serum involves protein precipitation with an organic solvent like methanol, followed by centrifugation.[\[25\]](#) For tissue samples, homogenization is required prior to extraction.[\[26\]](#) Liquid-liquid extraction using a solvent such as methyl t-butyl ether is another technique employed to isolate the drug from the biological matrix.[\[24\]](#)

Chromatographic Analysis

HPLC-UV Method:

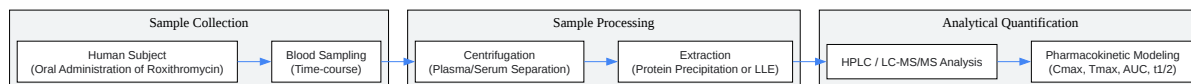
- Instrumentation: Standard HPLC system with a UV-Visible detector.[\[24\]](#)
- Column: ODS C18 (e.g., 150 × 4.6 mm i.d.).[\[24\]](#)
- Mobile Phase: A mixture of a buffer (e.g., 0.03 M potassium dihydrogen phosphate) and an organic solvent (e.g., methanol) is commonly used.[\[24\]](#)
- Detection: UV detection is typically performed at a wavelength of 215 nm.[\[24\]](#)

LC-MS/MS Method:

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.[\[24\]](#)
- Ionization: Positive ion electrospray ionization (ESI+) is often used.[\[24\]](#)
- Detection: Multiple-reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.[\[24\]](#)

Visualizations

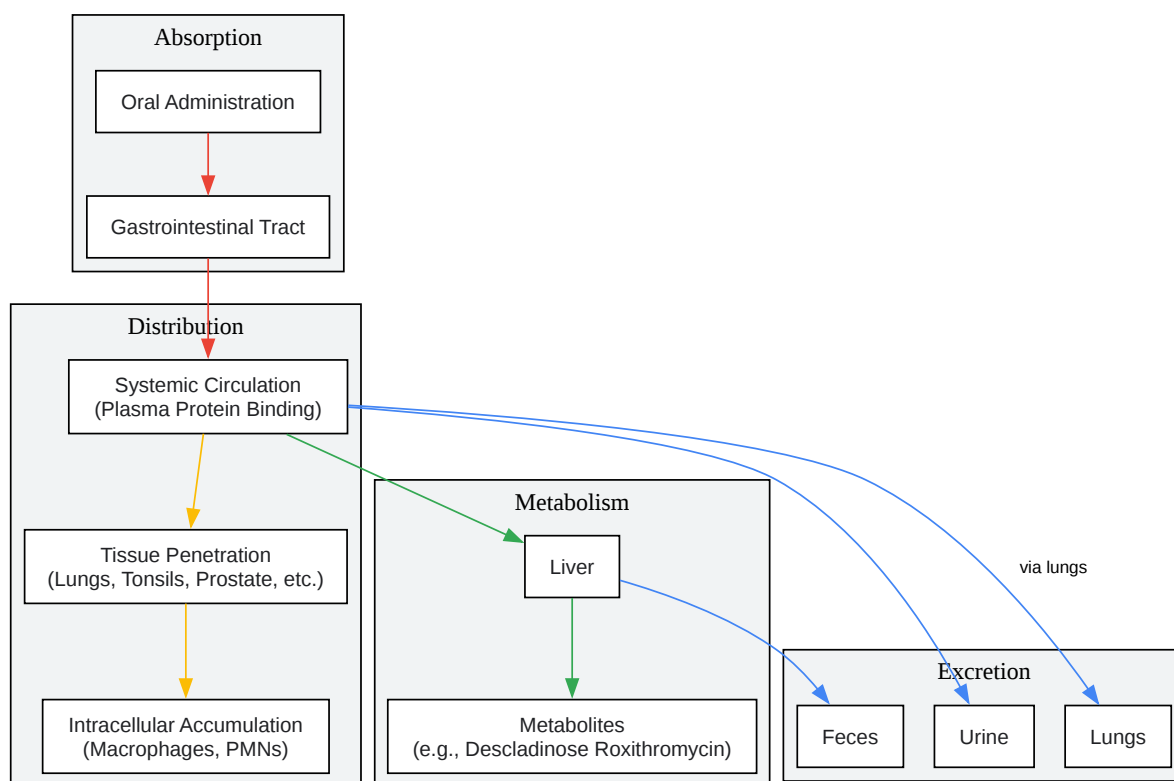
Experimental Workflow for Pharmacokinetic Analysis



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Caption: Workflow for a typical **roxithromycin** pharmacokinetic study.

Roxithromycin Disposition Pathway



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Caption: Overview of **roxithromycin**'s pharmacokinetic pathway in the body.

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